molecular formula C13H14Cl3N7O B12419452 Avotaciclib trihydrochloride CAS No. 1983984-01-5

Avotaciclib trihydrochloride

Cat. No.: B12419452
CAS No.: 1983984-01-5
M. Wt: 390.7 g/mol
InChI Key: YUNYDIDVURXULR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Avotaciclib trihydrochloride involves the reaction of 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol with hydrochloric acid to form the trihydrochloride salt. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), with the reaction mixture being heated to 60°C to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Avotaciclib trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Avotaciclib trihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Avotaciclib trihydrochloride exerts its effects by inhibiting cyclin dependent kinase 1 (CDK1). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK1 and associated pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and oral bioavailability, making it particularly valuable for research in pancreatic cancer. Its specific inhibition of CDK1 sets it apart from other CDK inhibitors that may target multiple cyclin dependent kinases .

Properties

CAS No.

1983984-01-5

Molecular Formula

C13H14Cl3N7O

Molecular Weight

390.7 g/mol

IUPAC Name

2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol;trihydrochloride

InChI

InChI=1S/C13H11N7O.3ClH/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9;;;/h1-6,21H,(H2,14,16,19)(H2,15,17,20);3*1H

InChI Key

YUNYDIDVURXULR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N.Cl.Cl.Cl

Origin of Product

United States

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